5-Fluorofuran-3-carbaldehyde
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Overview
Description
5-Fluorofuran-3-carbaldehyde: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a fluorine atom at the 5-position of the furan ring and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by transformation into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for 5-Fluorofuran-3-carbaldehyde typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often utilize catalytic systems and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluorofuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Fluorofuran-3-carboxylic acid.
Reduction: 5-Fluorofuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluorofuran-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluorofuran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
5-Fluorofuran-2-carbaldehyde: A similar furan derivative with the aldehyde group at the 2-position.
5-Fluorofuran-3-carboxylic acid: The oxidized form of 5-Fluorofuran-3-carbaldehyde.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct reactivity and properties compared to other similar compounds
Properties
Molecular Formula |
C5H3FO2 |
---|---|
Molecular Weight |
114.07 g/mol |
IUPAC Name |
5-fluorofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H3FO2/c6-5-1-4(2-7)3-8-5/h1-3H |
InChI Key |
HKZLEMFXNQMEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C=O)F |
Origin of Product |
United States |
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